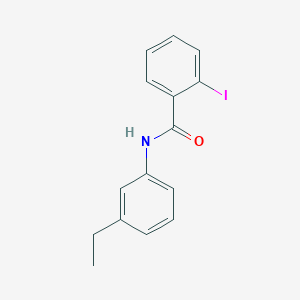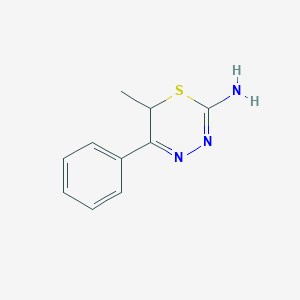![molecular formula C13H27NO2 B14625870 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide CAS No. 57323-18-9](/img/structure/B14625870.png)
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a propanamide backbone. Its molecular formula is C13H27NO2, and it is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the intermediate 3-[(2-ethylhexyl)oxy]-1,2-propanediol. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and recrystallization processes to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and ethers.
Scientific Research Applications
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in the formulation of biochemical assays and as a solvent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an emollient and antimicrobial agent, disrupting microbial cell membranes and inhibiting their growth. It also functions as a solvent, enhancing the solubility and stability of other compounds in formulations .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Ethylhexyl)oxy]propanenitrile
- 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
- 2-Ethylhexyl glycidyl ether
Uniqueness
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide stands out due to its unique combination of an ethylhexyl group and a dimethylpropanamide backbone, which imparts distinct physicochemical properties. This makes it particularly effective as an emollient and antimicrobial agent in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
57323-18-9 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3-(2-ethylhexoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H27NO2/c1-5-7-8-12(6-2)11-16-10-9-13(15)14(3)4/h12H,5-11H2,1-4H3 |
InChI Key |
YCGHZPCZCOSQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
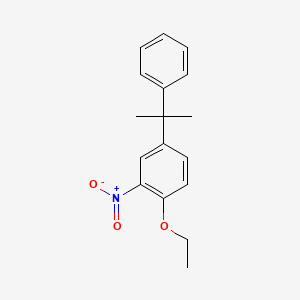
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


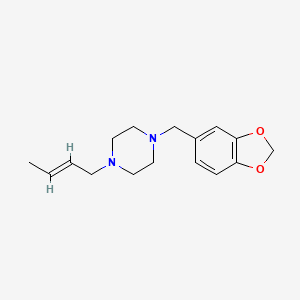
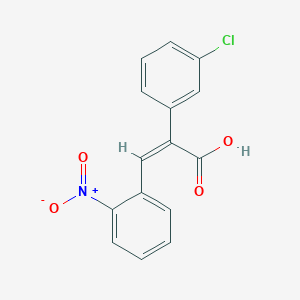
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

